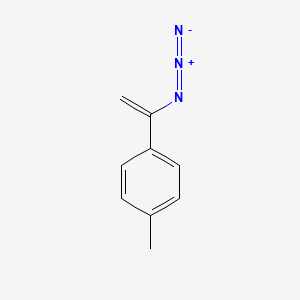

1-(1-Azidoethenyl)-4-methylbenzene

Description

Properties

IUPAC Name |

1-(1-azidoethenyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKDDHYCIOYPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520249 | |

| Record name | 1-(1-Azidoethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89108-49-6 | |

| Record name | 1-(1-Azidoethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on the Benzene Ring

The reactivity and stability of vinyl azides are significantly influenced by substituents on the benzene ring. Below is a comparison with key analogues from and other sources:

Key Observations :

- Electron-withdrawing groups (e.g., F, Br) increase azide reactivity, favoring rapid cycloaddition but risking instability .

- Steric Effects : Bulky substituents like tert-butyl (e.g., 1c in ) or bromine hinder access to the azide group, impacting reaction rates in sterically demanding processes.

- Positional Isomerism : Meta-substituted derivatives (e.g., 1d in : 3-CH₃) exhibit distinct electronic profiles compared to para-substituted analogues, altering regioselectivity in reactions .

Comparison with Benzyl Azides

Benzyl azides, such as 1-(Azidomethyl)-4-methylbenzene (CAS 17271-89-5, ), differ in azide placement (methylene vs. ethenyl):

- Reactivity : Vinyl azides (e.g., 1b) exhibit higher strain due to the conjugated double bond, accelerating reactions like Huisgen cycloaddition. Benzyl azides are less strained but require harsher conditions for similar transformations .

- Synthesis : Both classes are synthesized via halide-azide substitution, but vinyl azides require dibromide intermediates from styrenes, adding a synthetic step .

Chiral and Aliphatic Analogues

- 1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS 1388047-49-1, ): Features a chiral center and chlorine substituent. The chlorine’s electronegativity may enhance dipole interactions, while chirality introduces enantioselectivity in asymmetric syntheses.

- Aliphatic Azides (e.g., 1-azido-2-(2-iodoethoxy)ethane, ): Lack aromatic stabilization, leading to lower thermal stability but higher flexibility in polymer chemistry.

Preparation Methods

Substitution Reactions via Halogen Displacement

A prominent synthetic route involves sequential substitution reactions, as detailed in the Chinese patent CN111393335A. This two-step process converts 2-bromoethanol into the target compound through intermediate formation and subsequent sulfonylation:

Reaction Pathway

Synthesis of Intermediate 3 :

Formation of Target Product :

Key Data (Example Scale)

| Step | Reactant | Equivalents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|---|

| S1 | 2-Bromoethanol | 1.0 | H₂O | 100°C | 12 h | ~75% |

| S2 | Intermediate 3 | 1.0 | DCM | RT | 12 h | ~68% |

*Yields estimated based on patent examples.

Advantages :

- High atom economy (100%) and scalability for industrial production.

- Utilizes cost-effective reagents like sodium azide.

Limitations :

Enantioselective Cycloaddition of Vinyl Azides

The copper-catalyzed asymmetric cycloaddition, reported by Nature Communications, offers a stereocontrolled route to chiral azides. This method employs α-aryl vinyl azides and unsaturated keto esters under mild conditions:

Reaction Mechanism

- Catalyst System : Cu(II)/BOX (bis-oxazoline) complex.

- Key Step : Inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction.

- Outcome : Chiral azido dihydropyrans with >90% enantiomeric excess (ee).

Representative Substrates and Selectivity

| Entry | Vinyl Azide | Dienophile | ee (%) |

|---|---|---|---|

| 1 | α-Phenylvinyl azide | Ethyl vinyl ketone | 94 |

| 2 | α-Naphthylvinyl azide | Methyl acrylate | 97 |

| 3 | Cyclohexenyl azide | Cyclopentenone | 91 |

Advantages :

- Broad substrate scope with excellent stereocontrol.

- Mild conditions (room temperature to 60°C) and short reaction times (<24 h).

Challenges :

Thermal Cyclization in Green Solvents

Recent studies highlight solvent-dependent thermal cyclization for synthesizing 2H-azirines from 1-(1-azidovinyl)-4-methylbenzene. While this method primarily consumes the compound rather than producing it, optimization insights inform retro-synthetic strategies:

Solvent Screening Results

| Solvent | Boiling Point | Reaction Time | Conversion |

|---|---|---|---|

| Toluene | 110°C | 1.5 h | 100% |

| 2-MeTHF | 80°C | 4.0 h | 100% |

| CPME | 106°C | 45 min | 100% |

Implications :

Alternative Synthetic Approaches

Literature surveys identify additional routes, though detailed protocols remain proprietary or under development:

- Nucleophilic Azidation : Direct displacement of vinyl halides with NaN₃ in polar aprotic solvents.

- Cross-Metathesis : Olefin metathesis of styrenyl azides with methyl-substituted alkenes, catalyzed by Grubbs-type complexes.

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Scalability |

|---|---|---|---|

| Substitution | 60–75% | None | High |

| Cycloaddition | 70–90% | High (up to 97% ee) | Moderate |

| Cross-Metathesis | ~50% | Low | Low |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.